molecular formula C9H15N3O B13917277 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-ol

1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-ol

Cat. No.: B13917277
M. Wt: 181.23 g/mol
InChI Key: KOEQQRMXJMJQQD-UHFFFAOYSA-N
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Description

1-(1-methyl-4-piperidinyl)-1H-Pyrazol-4-ol is a chemical compound with a unique structure that includes a piperidine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-4-piperidinyl)-1H-Pyrazol-4-ol typically involves the reaction of 1-methyl-4-piperidone with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-4-piperidinyl)-1H-Pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(1-methyl-4-piperidinyl)-1H-Pyrazol-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-methyl-4-piperidinyl)-1H-Pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-piperidinyl piperazine
  • 1-methyl-4-piperidyl piperazine
  • 1-methyl-4-piperidino piperazine

Uniqueness

1-(1-methyl-4-piperidinyl)-1H-Pyrazol-4-ol is unique due to its combination of a piperidine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)pyrazol-4-ol

InChI

InChI=1S/C9H15N3O/c1-11-4-2-8(3-5-11)12-7-9(13)6-10-12/h6-8,13H,2-5H2,1H3

InChI Key

KOEQQRMXJMJQQD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)O

Origin of Product

United States

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